molecular formula C22H29N3O5S B2362268 N-cyclohexyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878058-12-9

N-cyclohexyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2362268
CAS No.: 878058-12-9
M. Wt: 447.55
InChI Key: JTGIUIGURBLWAY-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic small molecule characterized by a sulfonamide-linked indole core. The indole moiety is substituted at the N1 position with a 2-morpholino-2-oxoethyl group, while the acetamide nitrogen is cyclohexyl-substituted.

Properties

IUPAC Name

N-cyclohexyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S/c26-21(23-17-6-2-1-3-7-17)16-31(28,29)20-14-25(19-9-5-4-8-18(19)20)15-22(27)24-10-12-30-13-11-24/h4-5,8-9,14,17H,1-3,6-7,10-13,15-16H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGIUIGURBLWAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into the synthesis, biological mechanisms, and therapeutic implications of this compound, supported by data tables and relevant case studies.

Compound Overview

Chemical Structure and Properties:

  • Molecular Formula: C₁₈H₂₃N₃O₄S
  • Molecular Weight: 447.55 g/mol
  • Structural Features: The compound consists of a cyclohexyl group, a morpholino moiety, and an indole core, characteristic of sulfonamide derivatives. The unique structural arrangement enhances its biological activity compared to other similar compounds.

Biological Activity

Mechanism of Action:
this compound interacts with specific molecular targets, influencing various biochemical pathways. These interactions may involve:

  • Enzyme Modulation: The compound may bind to enzymes, altering their activity and affecting metabolic pathways.
  • Receptor Interaction: It has potential interactions with receptors that play roles in cell signaling and gene expression, thereby influencing cellular responses.

Therapeutic Applications:
Research indicates that this compound could be beneficial in several therapeutic areas:

  • Anticancer Activity: Similar compounds have shown promise in cancer treatment by inducing apoptosis in cancer cells.
  • Antimicrobial Properties: Preliminary studies suggest potential antimicrobial effects against various pathogens, although specific data for this compound is still limited .

Data Table: Comparison with Similar Compounds

Compound NameCAS NumberStructural FeaturesNotable Activities
N-methyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide19262-68-1Methyl group instead of cyclohexylModerate anticancer activity
Indole-based sulfonamidesVarious CAS NumbersContains sulfonamide linkagesAntimicrobial activity reported
N-cyclohexyl-N-methyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide3114276Cyclohexyl and morpholino groupsPotential anticancer properties

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Key Substituents Molecular Weight Notable Features Reference
N-cyclohexyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide (Target Compound) - Cyclohexyl (acetamide N)
- 2-Morpholino-2-oxoethyl (indole N1)
~492.5* Balanced hydrophobicity (cyclohexyl) and solubility (morpholino)
N-(3,4-dimethoxyphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide - 3,4-Dimethoxyphenyl (acetamide N) ~542.5 Increased polarity due to methoxy groups; potential for enhanced H-bonding
N-Cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)sulfonyl)acetamide (Compound 2) - Pyrimidoindole core
- Sulfonyl linkage
~507.5 Rigid pyrimidoindole scaffold may improve target binding affinity
N-(4-ethoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide - 4-Ethoxyphenyl (acetamide N)
- 2-Methylbenzyl (indole N1)
462.56 Lipophilic substituents may enhance membrane permeability
D-24851 (N-(pyridin-4-yl)-[1-(4-chlorbenzyl)-indol-3-yl]-glyoxyl-amid) - Pyridin-4-yl
- Chlorobenzyl
~423.9 Microtubule inhibition with oral efficacy and no neurotoxicity

*Estimated based on structural similarity.

Functional Group Analysis

  • Sulfonyl Linkage : Common in all analogs, this group likely serves as a hydrogen bond acceptor, critical for target engagement (e.g., enzyme active sites) .
  • Morpholino Group: Unique to the target compound and its dimethoxyphenyl analog, the morpholino moiety enhances solubility compared to lipophilic substituents (e.g., benzyl in ) .
  • Aryl groups (e.g., 3,4-dimethoxyphenyl, 4-ethoxyphenyl): Increase polarity or π-stacking capabilities, influencing bioavailability .

Preparation Methods

Functionalization of the Indole Core

The indole nucleus undergoes sulfonation at the 3-position using sulfonyl chloride under controlled pH conditions. For example, N-acetyl-p-aminobenzenesulfonyl chloride reacts with indole in aqueous sodium carbonate (pH 8) to yield the sulfonated intermediate. This step is critical for subsequent substitutions and typically achieves yields of 65–75%.

Introduction of the Morpholino-2-oxoethyl Group

The morpholino-2-oxoethyl side chain is introduced via a two-step process:

  • Acylation : Chloroacetyl chloride reacts with the sulfonated indole derivative in anhydrous dichloromethane, forming a chloroacetamide intermediate.
  • Ring Closure : The chloroacetamide intermediate undergoes nucleophilic substitution with morpholine in the presence of potassium hydroxide, resulting in the morpholino-2-oxoethyl group. This step is highly sensitive to solvent choice, with acetonitrile providing optimal results.

Cyclohexyl Acetamide Formation

The final step involves coupling the morpholino-functionalized intermediate with cyclohexylamine . This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the acetamide carbonyl group. The process is conducted in ethyl acetate under reflux, followed by recrystallization to isolate the pure product.

Reaction Optimization and Conditions

Optimizing reaction parameters is essential for maximizing yield and purity. Key findings include:

Parameter Optimal Condition Impact on Yield
pH Control 8.0 (using Na2CO3) Prevents hydrolysis
Temperature 80–120°C (reflux) Accelerates coupling
Catalyst KOH (10 mol%) Enhances substitution
Solvent Acetonitrile or ethyl acetate Improves solubility

For instance, maintaining pH 8 during sulfonation prevents side reactions, increasing yield from 50% to 75%. Similarly, using acetonitrile as a solvent for morpholino group attachment improves reaction efficiency by 20% compared to THF.

Characterization and Analytical Validation

Synthetic intermediates and the final product are characterized using:

  • 1H/13C NMR : Confirms structural integrity and substitution patterns. For example, the morpholino protons appear as a singlet at δ 3.5–3.7 ppm.
  • HR-MS : Validates molecular weight (447.55 g/mol) and fragmentation patterns.
  • X-ray Crystallography : Resolves the chair conformation of the cyclohexyl group and hydrogen-bonding networks in the solid state.

Challenges and Mitigation Strategies

  • Low Yields in Coupling Steps : The cyclohexylamine coupling step often yields ≤40% due to steric hindrance. Using excess amine (1.5 equiv) and prolonged reaction times (24 h) improves this to 55%.
  • Byproduct Formation : Competing sulfonation at the indole 2-position is mitigated by using bulky directing groups.
  • Purification Difficulties : Recrystallization from ethyl acetate removes unreacted starting materials, achieving ≥95% purity.

Q & A

Q. What are the key considerations for synthesizing N-cyclohexyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide?

The synthesis involves multi-step organic reactions, typically starting with constructing the indole core followed by sulfonation and acetamide functionalization. Critical parameters include:

  • Reaction conditions : Temperature (e.g., 0–30°C for acid-sensitive steps), solvent selection (e.g., dichloromethane for acetylation), and pH control to minimize by-products .
  • Purification : Use of silica gel chromatography (hexane/ethyl acetate gradients) and recrystallization (e.g., from ethyl acetate) to isolate pure intermediates .
  • Monitoring : Thin-layer chromatography (TLC) to track reaction progress and confirm intermediate purity .

Q. Which analytical techniques are essential for characterizing this compound?

Structural confirmation requires a combination of:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent integration and carbon environments (e.g., indole protons at δ 7.1–7.7 ppm, sulfonyl groups at δ 3.3–3.5 ppm) .
  • Mass spectrometry : ESI/APCI(+) modes to confirm molecular weight (e.g., [M+H]⁺ peaks) .
  • X-ray crystallography : For absolute configuration determination, using programs like SHELXL for refinement .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved during refinement?

Discrepancies (e.g., disordered morpholino groups) require:

  • High-resolution data : Collect at low temperature (100 K) to reduce thermal motion artifacts .
  • SHELX tools : Use PART and SIMU commands to model disorder and constrain thermal parameters .
  • Validation metrics : Check R-factor convergence (<5%) and fit to electron density maps (e.g., Fo-Fc maps) .

Q. What methodologies are effective for structure-activity relationship (SAR) studies on this compound?

SAR optimization involves:

  • Substituent variation : Modify morpholino or cyclohexyl groups to assess steric/electronic effects (e.g., replacing morpholino with piperazine to alter solubility) .
  • Biological assays : Test derivatives in enzyme inhibition assays (e.g., kinase or protease targets) and correlate activity with LogP and hydrogen-bonding capacity .
  • Computational modeling : Docking studies (AutoDock, Schrödinger) to predict binding modes and guide synthetic priorities .

Q. How can conflicting bioactivity data between in vitro and in vivo models be addressed?

Discrepancies may arise from pharmacokinetic factors (e.g., poor metabolic stability). Mitigation strategies include:

  • Metabolic profiling : Use liver microsomes or hepatocytes to identify degradation hotspots (e.g., sulfonyl group oxidation) .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
  • Pharmacokinetic/Pharmacodynamic (PK/PD) modeling : Integrate in vitro IC₅₀ with plasma half-life to adjust dosing regimens .

Q. What advanced techniques validate the compound’s interaction with biological targets?

  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD) in real-time .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to elucidate binding mechanisms .
  • Cryo-EM/X-ray co-crystallization : Resolve target-ligand complexes at atomic resolution .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Conditions

StepIntermediateKey Reagents/ConditionsYield (%)
1Indole coreAcetyl chloride, Na₂CO₃, CH₂Cl₂58
2Sulfonated derivativeSOCl₂, morpholinoethylamine45
3Final productCyclohexylamine, DMF, 80°C62

Q. Table 2. Analytical Data Comparison

TechniqueKey Peaks/ParametersSignificance
¹H NMRδ 4.11 (m, morpholino CH₂)Confirms functional group integration
ESI-MS[M+Na]⁺ at m/z 569Validates molecular weight
X-rayR-factor = 0.038Ensures crystallographic accuracy

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